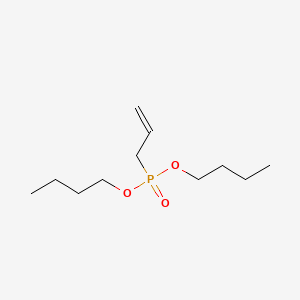

Phosphonic acid, allyl-, dibutyl ester

Description

Contextualization of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a cornerstone of modern chemistry. Their diverse applications span from pharmaceuticals and agrochemicals to materials science and industrial catalysis. The unique properties imparted by the phosphorus atom, including its ability to exist in various oxidation states and form stable bonds with a range of elements, have made this class of compounds a fertile ground for chemical innovation. The versatility of organophosphorus compounds allows for the fine-tuning of electronic and steric properties, leading to the development of highly specific reagents, ligands, and functional materials.

Specific Significance of Allyl Phosphonate (B1237965) Esters in Organic and Materials Science

Within the broad family of organophosphorus compounds, allyl phosphonate esters are a notable subclass. These molecules are distinguished by the presence of an allyl group (CH₂=CH-CH₂) attached to the phosphorus atom of a phosphonate ester. This structural motif provides two key reactive sites: the phosphonate group, which can be involved in various chemical transformations, and the carbon-carbon double bond of the allyl group, which allows for a wide array of addition and polymerization reactions. This dual reactivity makes allyl phosphonate esters valuable building blocks in organic synthesis and polymer chemistry. They are recognized for their utility in introducing the phosphonate moiety into larger molecules and for their role as monomers in the creation of functional polymers, such as flame retardants.

Identification of Phosphonic acid, allyl-, dibutyl ester within the Broader Class of Organophosphonates

"this compound," also known as dibutyl allylphosphonate, is a specific member of the allyl phosphonate ester family. It is structurally defined by an allyl group and two butoxy groups attached to a central phosphorus atom. While the diethyl and dimethyl esters of allylphosphonic acid are more commonly cited in chemical literature, the dibutyl ester holds its own unique physicochemical properties conferred by the longer butyl chains. These properties can influence its solubility, reactivity, and performance in various applications.

Below is a data table outlining the key identifiers for this compound:

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | Dibutyl allylphosphonate |

| CAS Number | 3538-46-1 |

| Molecular Formula | C₁₁H₂₃O₃P |

| Molecular Weight | 234.28 g/mol |

Overview of Major Research Domains and Scholarly Contributions for this compound

Research on "this compound" is primarily situated within the domain of synthetic organic chemistry. Scholarly work has highlighted its utility as a precursor in transition metal-catalyzed reactions, particularly those involving palladium.

A foundational contribution to the study of this compound is the work of Gennady M. Kosolapoff, who detailed its preparation in a 1951 publication in the Journal of the American Chemical Society. acs.orgacs.orgacs.org This early work laid the groundwork for subsequent explorations of its reactivity.

More recent research has focused on the unique reactivity of dibutyl allylphosphonate in the presence of palladium catalysts. For instance, it has been shown to react with palladium chloride to form a dibutyl phosphorylated π-allyl palladium chloride complex. researchgate.netresearchgate.net This intermediate can then react with nucleophiles, such as sodium dimethyl malonate, to produce functionalized 1-alkenylphosphonates. researchgate.netresearchgate.net This "umpolung" or reverse polarity reactivity is a significant finding, as it opens up synthetic pathways to complex phosphonate-containing molecules. researchgate.net Furthermore, dibutyl allylphosphonate has been utilized as a reactant in the Mizoroki-Heck reaction, a powerful carbon-carbon bond-forming reaction. sci-hub.se

The following table summarizes some of the key research findings related to this compound:

| Research Area | Key Finding |

| Synthesis | Preparation method first detailed by G. M. Kosolapoff in 1951. acs.orgacs.orgacs.org |

| Palladium-Catalyzed Reactions | Forms a π-allyl palladium complex with palladium chloride, enabling reactions with nucleophiles. researchgate.netresearchgate.net |

| Umpolung Reactivity | Demonstrates reverse polarity reactivity, allowing for the synthesis of 3-substituted 1-alkenylphosphonates. researchgate.net |

| Mizoroki-Heck Reaction | Serves as a reactant in this significant carbon-carbon bond-forming reaction. sci-hub.se |

While its applications in materials science are not as well-documented as those of its diethyl counterpart, the fundamental reactivity of dibutyl allylphosphonate suggests potential for its use in the development of novel functional materials.

Structure

3D Structure

Properties

CAS No. |

4762-64-5 |

|---|---|

Molecular Formula |

C11H23O3P |

Molecular Weight |

234.27 g/mol |

IUPAC Name |

1-[butoxy(prop-2-enyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C11H23O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h6H,3-5,7-11H2,1-2H3 |

InChI Key |

KDBATBQFNNDWCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CC=C)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Phosphonic Acid, Allyl , Dibutyl Ester

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of dibutyl allylphosphonate relies on well-established reactions in organophosphorus chemistry. These methods have been refined over time to improve yields and reaction conditions.

Michaelis-Arbusov Reaction Adaptations

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents the most common method for preparing dibutyl allylphosphonate. google.com The fundamental reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a phosphonium (B103445) intermediate that subsequently rearranges to the thermodynamically more stable phosphonate (B1237965). google.com

The general mechanism begins with the SN2 attack of the phosphorus atom in tributyl phosphite on the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride). This initial step forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the butyl groups of the phosphonium salt in a second SN2 reaction, yielding the final dibutyl allylphosphonate and a butyl halide byproduct. google.com

In a typical stoichiometric approach, tributyl phosphite is reacted with an allyl halide. The reaction is generally performed by heating the neat mixture of reactants. A slight excess of the more volatile allyl halide is often used to ensure the complete conversion of the phosphite.

A detailed procedure analogous to the synthesis of diethyl allylphosphonate involves reacting tributyl phosphite with allyl bromide. chemicalbook.com The mixture is heated, and after the reaction is complete, the excess allyl bromide and the butyl bromide byproduct are removed by distillation to yield the crude dibutyl allylphosphonate, which can be further purified by vacuum distillation.

Optimization of this reaction often involves careful control of the temperature and reaction time. For instance, in the synthesis of the closely related diethyl allylphosphonate, the reaction of triethyl phosphite with allyl bromide is conducted at 71°C for 3 hours. chemicalbook.com The subsequent removal of volatile components is achieved by heating at 120°C. chemicalbook.com A similar temperature profile, adjusted for the higher boiling points of the butylated reagents and products, would be applicable for the synthesis of dibutyl allylphosphonate.

A variation of this approach, more aligned with the Michaelis-Becker reaction, involves the reaction of dibutyl sodiophosphite with allyl chloride. acs.org This method, however, has been reported to produce the desired monosubstituted product in disappointing yields, with the formation of tetrabutyl propanediphosphonate as a significant byproduct. acs.org

The following table summarizes representative stoichiometric conditions for the synthesis of dialkyl allylphosphonates based on the Michaelis-Arbuzov reaction.

Table 1: Stoichiometric Michaelis-Arbuzov Reaction Conditions for Dialkyl Allylphosphonates

| Phosphite Reactant | Halide Reactant | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Triethyl phosphite | Allyl bromide | 71 | 3 | 98 | chemicalbook.com |

| Dibutyl sodiophosphite | Allyl chloride | Reflux in hexane | 0.5 - 6 | Low (unspecified) | acs.org |

To improve reaction efficiency and moderate the required conditions, catalytic versions of the Michaelis-Arbuzov reaction have been developed. These approaches often involve the use of Lewis acids or transition metal catalysts.

For the synthesis of benzyl (B1604629) phosphonates, zinc iodide (ZnI₂) has been effectively used as a catalyst to promote the reaction between benzylic alcohols and triethyl phosphite. researchgate.net This suggests that a similar catalytic system could be applied to the reaction of allyl alcohol with tributyl phosphite to form dibutyl allylphosphonate, providing a more direct route that avoids the preparation of allyl halides.

Furthermore, a Chinese patent describes a method for the preparation of diethyl allylphosphonate using a catalyst such as potassium iodide (KI), sodium iodide (NaI), or copper(I) chloride (CuCl). google.com The reaction is carried out in a high-boiling point solvent to maintain a high reaction temperature (130-170°C) at atmospheric pressure, which facilitates the removal of the ethyl chloride byproduct and drives the reaction to completion, resulting in high yields. google.com This catalytic approach is likely translatable to the synthesis of the dibutyl ester.

Table 2: Catalytic Michaelis-Arbuzov Type Reaction Conditions

| Phosphite Reactant | Allyl Source | Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triethyl phosphite | Allyl chloride | KI, NaI, or CuCl | High-boiling organic solvent | 130-170 | 74.7 - 93.7 | google.com |

| Triethyl phosphite | Benzylic alcohols | ZnI₂ | Tetrahydrofuran | Reflux | Good to excellent | researchgate.net |

Transesterification Processes Involving Phosphonate Precursors

Dibutyl allylphosphonate can also be synthesized through the transesterification of a more readily available dialkyl allylphosphonate, such as dimethyl or diethyl allylphosphonate, with butanol. This method is particularly useful when the desired alcohol (butanol) is less volatile than the alcohol being displaced (methanol or ethanol).

The reaction is typically catalyzed by a base, such as a sodium alkoxide (e.g., sodium butoxide), or an acid. google.com The process involves heating the starting phosphonate with an excess of butanol in the presence of the catalyst. The equilibrium is driven towards the formation of the desired dibutyl ester by continuously removing the lower-boiling alcohol byproduct through distillation.

Microwave-assisted alcoholysis has also been shown to be an effective method for the transesterification of phosphonates. For instance, the reaction of dibenzyl phosphite with butanol can be carried out under continuous flow microwave conditions. mdpi.com While this example involves a phosphite, the principle is applicable to phosphonates. The study demonstrated that at 120°C, a mixture of the starting material, the mixed benzyl-butyl ester, and the fully transesterified dibutyl ester is obtained. mdpi.com Adjusting the reaction time, temperature, and stoichiometry can optimize the yield of the desired dibutyl product.

A study on the microwave-assisted alcoholysis of diethyl phenylphosphonate (B1237145) with butanol in the presence of ionic liquids also provides insight into the conditions required for transesterification. mtak.hu

Table 3: Transesterification Conditions for the Synthesis of Butyl Esters

| Starting Ester | Alcohol | Catalyst/Conditions | Temperature (°C) | Product Distribution | Reference |

|---|---|---|---|---|---|

| Dibenzyl phosphite | Butanol | Continuous flow, microwave | 120 | 49% starting material, 47% mixed ester, 4% dibutyl ester | mdpi.com |

| Diaryl phosphonate | Aliphatic alcohol | Sodium alkoxide | Reflux | High (unspecified) | google.com |

| Diethyl phenylphosphonate | Butanol | [bmim][BF₄], microwave | 160 | Mixture of starting material, mixed ester, and dibutyl ester | mtak.hu |

Olefin Functionalization via Hydrophosphonylation

Hydrophosphonylation, the addition of a P-H bond across a carbon-carbon multiple bond, represents a direct and atom-economical route to phosphonates. In the context of dibutyl allylphosphonate synthesis, this would involve the addition of dibutyl phosphite (dibutyl H-phosphonate) to an allene (B1206475) or a suitable propargyl derivative.

While specific examples for the synthesis of dibutyl allylphosphonate via this method are not prevalent in the literature, rhodium-catalyzed hydrophosphorylation of terminal alkynes has been shown to be a highly selective method for the formation of (E)-alkenylphosphonates. researchgate.net This suggests that a similar catalytic system could potentially be adapted for the hydrophosphonylation of allene or propyne (B1212725) to yield the target allylphosphonate. The regioselectivity of such a reaction would be a critical factor to control.

Novel and Emerging Synthetic Strategies

Recent advancements in organic synthesis have led to the development of novel methods for the formation of C-P bonds, which can be applied to the synthesis of allylphosphonates.

One such strategy involves transition metal-catalyzed cross-coupling reactions. For example, a nickel-catalyzed Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2-arylallylphosphonates. nih.gov This method involves the coupling of a diethyl (2-bromoallyl)phosphonate with an arylboronic acid in the presence of a nickel catalyst in water. nih.gov While this produces a substituted allylphosphonate, the methodology highlights the potential of modern cross-coupling reactions in synthesizing functionalized allylphosphonates under relatively mild and environmentally friendly conditions.

Ene-yne metathesis is another modern synthetic tool that has been applied to the synthesis of phosphorus-containing 1,3-dienes from allylphosphonates. acs.org This reaction, catalyzed by a Grubbs catalyst, demonstrates the ability of the allylphosphonate moiety to participate in sophisticated catalytic cycles, opening up possibilities for the synthesis of more complex phosphonate structures.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become a cornerstone for the formation of phosphorus-carbon (P-C) bonds, providing powerful tools for the synthesis of phosphonates, including allylic derivatives. nih.gov Catalytic systems based on palladium and copper are particularly prominent, offering efficient pathways under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions, most notably the Hirao reaction, are widely employed for the synthesis of aryl and vinyl phosphonates. nih.govnih.gov This methodology involves the reaction of a hydrophosphonate, such as dibutyl phosphite, with a halide. The principles of this reaction can be extended to the synthesis of allylic phosphonates. A key pathway is the palladium-catalyzed reaction between an allyl source and a phosphite. researchgate.net

The Hirao reaction traditionally utilizes palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a base. nih.gov Research has focused on expanding the scope and improving the efficiency of these reactions. For instance, using 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand with Pd(OAc)₂ has been shown to improve reaction yields and lower the required catalyst loading for certain substrates. nih.gov The direct alkylation of H-phosphinate esters with allylic alcohols, catalyzed by palladium, represents another modern approach where water is the only byproduct. semanticscholar.org

| Catalyst System | Reactants | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl/Vinyl Halide, Dialkyl Phosphite | Toluene or solvent-free, with base | Aryl/Vinyl Phosphonate | Good to Excellent | nih.gov |

| Pd(OAc)₂ / dppf | 2-Chloropyrazine, Diethyl Phosphite | Triethylamine, Reflux in CH₃CN | Heteroaryl Phosphonate | 67% | nih.gov |

| Pd(OAc)₂ (ligand-free) | Bromoarenes, Diethyl Phosphite | Microwave, solvent-free, triethylamine | Aryl Phosphonate | up to 93-99% | scispace.com |

| Pd catalyst | Allyl Acetates, Trialkyl Phosphites | Not specified | Allylphosphonate | Not specified | researchgate.net |

Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for P-C bond formation. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst for coupling reactions involving phosphonates. For example, the synthesis of α-aryl malonates can be achieved by coupling an aryl iodide with diethyl malonate using catalytic amounts of CuI and 2-phenylphenol. mit.edunih.gov While this example does not directly produce an allylphosphonate, the underlying principle of copper-catalyzed C-P or C-C bond formation is relevant.

More directly, copper-catalyzed cross-coupling of allyl phosphates has been developed, demonstrating the utility of copper in activating allylic systems. organic-chemistry.org An efficient method for this transformation utilizes a copper catalyst under mild, ligand-free conditions, achieving high regio- and stereoselectivity. organic-chemistry.org These developments suggest a strong potential for copper-mediated pathways in the synthesis of dibutyl allylphosphonate from suitable allylic precursors and dibutyl phosphite.

| Catalyst System | Reactants | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| CuI / N,N'-dimethylethylenediamine | Aryl Halide, Dibutyl Phosphite | Cs₂CO₃ as base | Aryl Phosphonate | 86% | nih.gov |

| CuI / 2-Phenylphenol | Aryl Iodide, Diethyl Malonate | Cs₂CO₃, mild conditions | α-Aryl Malonate | Good to Excellent | mit.edunih.gov |

| CuTC (Copper(I) thiophene-2-carboxylate) | Allyl Phosphate (B84403), Fluoro-silylester | KF, DMF, Room Temperature | Allyl Monofluoroalkylated Compound | up to 90% | organic-chemistry.org |

While palladium and copper are the most extensively studied catalysts for phosphonate synthesis, other transition metals have also been utilized. Nickel salts, for instance, have been known to catalyze P-C coupling reactions, predating some of the more established palladium-based Hirao protocols. nih.gov Early methods using nickel halides for similar syntheses were explored, though they sometimes suffered from issues like catalyst deactivation. The development of more robust ligand systems for nickel could potentially overcome these limitations and provide another viable route for allylic phosphonylation.

Green Chemistry Principles in Phosphonate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In phosphonate synthesis, this often translates to developing solvent-free reaction systems, utilizing aqueous media, or employing biocatalysis.

A significant advancement in "greening" the Hirao reaction is the use of microwave irradiation under solvent-free conditions. nih.govscispace.com This approach can dramatically reduce reaction times and eliminate the need for volatile organic solvents. The P-C coupling of various hydrophosphoryl compounds (>P(O)H) with bromoarenes has been successfully performed using a ligand-free Pd(OAc)₂ catalyst and a base, often with the P-reagent itself acting as the solvent when used in excess. scispace.comresearchgate.net This technique is applicable to a broad spectrum of substrates and represents a more sustainable version of the classical Hirao reaction. scispace.com

Another green strategy involves using environmentally benign alternative solvents. Polyethylene (B3416737) glycol (PEG) has been employed as a reaction medium for the synthesis of benzyl phosphonates, where it can also act as a phase transfer catalyst, enhancing the reactivity of inorganic bases and avoiding the need for toxic organic solvents. frontiersin.org

The field of biocatalysis offers a promising frontier for green chemistry, utilizing enzymes or whole organisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. While the biocatalytic formation of P-C bonds is a specialized and developing area, it holds potential for the synthesis of phosphonates. Research into enzymes capable of catalyzing C-P bond formation is ongoing. The application of such enzymatic approaches could provide a highly sustainable and efficient pathway for the synthesis of complex organophosphorus compounds, including dibutyl allylphosphonate, although specific biocatalytic routes for this particular compound are not yet widely established in the literature.

Continuous Flow Chemistry Applications for Scalable Synthesis

While specific literature detailing the continuous flow synthesis of dibutyl allylphosphonate is not abundant, the principles and successes in the synthesis of analogous compounds, such as diethyl allylphosphonate, provide a strong basis for its application. Continuous flow chemistry offers significant advantages over traditional batch processes for industrial-scale production, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

A patented method for the preparation of diethyl allylphosphonate highlights a semi-continuous approach that can be adapted for dibutyl allylphosphonate. This method involves the slow, uniform injection of an allyl halide into a heated solution of a trialkyl phosphite using a micropump. This technique allows for the reaction to be conducted at atmospheric pressure and higher temperatures, which can significantly reduce reaction times and improve yields. The controlled addition of the reactant is a key feature of flow chemistry, minimizing side reactions and improving the safety profile of the process.

The benefits of moving from a semi-batch process to a fully continuous flow system are numerous. In a typical setup, streams of the reactants, such as tributyl phosphite and an allyl halide, would be pumped into a heated microreactor or a packed-bed reactor. The precise control over reaction parameters like temperature, pressure, and residence time in a continuous flow setup can lead to higher selectivity and yield. Research on the continuous flow alcoholysis of dialkyl H-phosphonates has demonstrated that these methods can be fine-tuned to achieve specific products in shorter reaction times and on a larger scale compared to batch processes. This indicates a strong potential for the development of a dedicated continuous flow process for dibutyl allylphosphonate, paving the way for more efficient and scalable industrial production.

| Parameter | Batch Process | Continuous Flow Process (Projected) |

| Reaction Control | Less precise, potential for hotspots | Precise temperature and residence time control |

| Safety | Higher risk with large volumes of reactants | Smaller reaction volumes, improved heat dissipation |

| Scalability | Difficult, requires larger reactors | Easier, by extending operational time |

| Product Consistency | Variable batch-to-batch | High consistency |

Purification and Isolation Techniques for Research Grade Material

The purity of dibutyl allylphosphonate is critical for its subsequent use in research and as a chemical intermediate. A combination of distillation and chromatographic techniques is typically employed to achieve the high purity required for research-grade material.

Distillation and Advanced Chromatographic Separations

Distillation, particularly under reduced pressure (vacuum distillation), is the primary method for the purification of dibutyl allylphosphonate. This technique is well-suited for separating the desired product from non-volatile impurities and unreacted starting materials. The boiling point of the compound is significantly lowered under vacuum, which prevents thermal decomposition that might occur at higher temperatures. For instance, the analogous diethyl allylphosphonate is purified by distillation to remove excess allyl chloride and the solvent.

For achieving even higher levels of purity, advanced chromatographic separations can be employed. While detailed studies on the advanced chromatography of dibutyl allylphosphonate are limited, techniques such as column chromatography are standard practice for the purification of similar phosphonate esters. In cases where distillation is insufficient to separate closely boiling impurities, preparative high-performance liquid chromatography (HPLC), particularly on a reversed-phase column, could be a viable, albeit more costly, option for obtaining research-grade material of the highest purity. The high polarity of phosphonic acid esters can make chromatographic purification challenging, sometimes necessitating the use of specialized stationary phases or solvent systems.

| Purification Technique | Application | Advantages | Limitations |

| Vacuum Distillation | Primary purification | Effective for removing non-volatile impurities, scalable | May not separate compounds with close boiling points |

| Column Chromatography | High-purity applications | Can separate structurally similar compounds | Can be time-consuming and require large solvent volumes |

| Preparative HPLC | Ultra-high purity | Excellent separation efficiency | Higher cost, limited scalability |

Recrystallization and Other Solid-Liquid Purification Methods

Recrystallization is a powerful purification technique for solid compounds. However, as dibutyl allylphosphonate is a liquid at room temperature, recrystallization is not a directly applicable method for its purification.

Other solid-liquid purification methods are generally not employed for liquid phosphonic acid esters like dibutyl allylphosphonate. Techniques such as filtration are more relevant in the production of phosphoric acid to separate solid impurities. Purification of phosphonic acid esters typically relies on liquid-liquid extraction followed by distillation or chromatography. In a typical workup, after the reaction is complete, the mixture is washed with water or a brine solution to remove water-soluble byproducts and unreacted reagents. The organic layer containing the dibutyl allylphosphonate is then dried and purified by distillation.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, including dibutyl allylphosphonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of dibutyl allylphosphonate, distinct signals corresponding to the protons of the allyl and dibutyl groups are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of the phosphonate (B1237965) group.

The allylic protons are expected to show a complex splitting pattern due to both geminal and vicinal couplings, as well as coupling to the phosphorus atom. The terminal vinyl protons (=CH₂) would appear as distinct multiplets, typically in the range of 5.2-5.4 ppm. The internal vinyl proton (-CH=) would resonate further downfield, around 5.8-6.0 ppm, as a multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons. The methylene protons attached to the phosphorus atom (P-CH₂-) are expected to appear as a doublet of doublets around 2.6-2.8 ppm, with coupling to both the vinyl protons and the phosphorus nucleus.

The butyl group protons will exhibit characteristic signals. The protons of the terminal methyl group (-CH₃) are anticipated to appear as a triplet at approximately 0.9 ppm. The methylene protons adjacent to the methyl group (-CH₂-CH₃) would likely resonate around 1.4 ppm as a sextet. The next methylene group (-O-CH₂-CH₂-) would be expected around 1.6-1.7 ppm as a quintet. The methylene protons directly attached to the oxygen atom (-O-CH₂-) are the most deshielded of the butyl chain and would appear as a multiplet around 3.9-4.1 ppm, showing coupling to both the adjacent methylene protons and the phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Dibutyl Allylphosphonate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Allyl CH=CH₂ | 5.2 - 5.4 | m |

| Allyl CH =CH₂ | 5.8 - 6.0 | m |

| P-CH₂ -CH=CH₂ | 2.6 - 2.8 | ddt |

| O-CH₂ -CH₂-CH₂-CH₃ | 3.9 - 4.1 | m |

| O-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.7 | p |

| O-CH₂-CH₂-CH₂ -CH₃ | 1.4 | sex |

| O-CH₂-CH₂-CH₂-CH₃ | 0.9 | t |

d: doublet, t: triplet, p: pentet, sex: sextet, m: multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in dibutyl allylphosphonate will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Coupling between phosphorus and carbon atoms (J-P) is also a key feature.

The allylic carbons are expected at ~118 ppm for the terminal vinyl carbon (=CH₂), which will show a coupling to phosphorus (²JPC), and at ~132 ppm for the internal vinyl carbon (-CH=). The methylene carbon attached to the phosphorus (P-CH₂) will be significantly affected by the phosphorus atom, appearing as a doublet around 25-30 ppm with a large one-bond P-C coupling constant (¹JPC).

The butyl carbons will show a predictable pattern. The carbon of the terminal methyl group (-CH₃) will be the most upfield, around 13 ppm. The adjacent methylene carbon (-CH₂-CH₃) is expected around 18 ppm. The next methylene carbon (-O-CH₂-CH₂-) should appear around 32 ppm, showing a three-bond coupling to phosphorus (³JPC). The carbon directly bonded to the oxygen atom (-O-CH₂) will be the most downfield of the butyl chain, at approximately 65-67 ppm, and will exhibit a two-bond coupling to phosphorus (²JPC).

Table 2: Predicted ¹³C NMR Chemical Shifts for Dibutyl Allylphosphonate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Allyl CH=C H₂ | ~118 |

| Allyl C H=CH₂ | ~132 |

| P-C H₂-CH=CH₂ | 25 - 30 |

| O-CH₂ -CH₂-CH₂-CH₃ | 65 - 67 |

| O-CH₂-C H₂-CH₂-CH₃ | ~32 |

| O-CH₂-CH₂-C H₂-CH₃ | ~18 |

³¹P NMR spectroscopy is a highly diagnostic tool for organophosphorus compounds as the chemical shift is very sensitive to the electronic environment of the phosphorus atom. wikipedia.org For phosphonate esters like dibutyl allylphosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphonate esters typically falls within the range of +15 to +35 ppm relative to an 85% phosphoric acid standard. huji.ac.ilresearchgate.net The specific chemical shift for dibutyl allylphosphonate would be influenced by the electronic effects of the allyl and butyl groups.

Multidimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For dibutyl allylphosphonate, COSY would show correlations between adjacent protons in the butyl chains (e.g., between the -O-CH₂- and -CH₂-CH₂- protons) and within the allyl group (e.g., between the P-CH₂- and -CH= protons, and between the -CH= and =CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JHC and ³JHC). columbia.edu HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the protons of the O-CH₂ groups and the phosphorus-bound carbon of the allyl group, as well as with the adjacent carbon in the butyl chain. It would also confirm the P-C bond by showing a correlation between the allylic vinyl protons and the P-CH₂ carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

The vibrational spectrum of dibutyl allylphosphonate is dominated by the characteristic modes of the phosphonate ester group, as well as vibrations from the allyl and butyl moieties.

P=O Stretching: The most prominent feature for a phosphonate ester in an IR spectrum is the strong absorption band corresponding to the P=O stretching vibration. This typically appears in the region of 1250-1200 cm⁻¹.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are also characteristic. These usually result in strong bands in the 1050-950 cm⁻¹ region.

C-O-C Stretching: The stretching of the C-O bond within the butoxy group will also contribute to the complex pattern in the 1100-1000 cm⁻¹ region.

Allyl Group Vibrations: The C=C stretching vibration of the allyl group is expected to produce a band of medium intensity around 1640 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹, while the =C-H bending (out-of-plane) vibrations give rise to characteristic bands in the 1000-900 cm⁻¹ region.

Butyl Group Vibrations: The C-H stretching vibrations of the methylene and methyl groups of the butyl chains will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations for these groups will appear in the 1470-1370 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the P=O and C=C stretching vibrations, which often give rise to strong and sharp signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for Dibutyl Allylphosphonate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (sp³) | 2850 - 3000 |

| C-H stretch (sp²) | 3000 - 3100 |

| C=C stretch | ~1640 |

| P=O stretch | 1200 - 1250 |

| P-O-C stretch | 950 - 1050 |

Analysis of Allylic and Butyl Group Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying the characteristic functional groups of dibutyl allylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule. For dibutyl allylphosphonate, the spectra would exhibit distinct signals corresponding to the allyl and dibutyl moieties. While specific experimental data for the dibutyl ester is not readily available in public literature, the expected chemical shifts can be inferred from its diethyl analog, diethyl allylphosphonate, and general principles of NMR spectroscopy.

The allyl group is characterized by three types of protons: those on the terminal methylene group (=CH₂), the internal methine proton (-CH=), and the methylene group attached to the phosphorus atom (P-CH₂-). The protons of the terminal vinyl group are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 6.0 ppm. The proton on the internal carbon of the double bond will also resonate in this region, often as a complex multiplet due to coupling with the adjacent protons. The methylene protons attached to the phosphorus atom are deshielded and coupled to the phosphorus nucleus, resulting in a doublet of doublets in the range of 2.5-3.0 ppm.

The dibutyl groups will show characteristic signals for the four methylene groups (-OCH₂CH₂CH₂CH₃). The protons on the methylene group directly attached to the oxygen atom (-OCH₂-) are the most deshielded and are expected to appear around 4.0 ppm, showing coupling to the adjacent methylene protons and potentially to the phosphorus atom. The subsequent methylene groups will appear progressively upfield, with the terminal methyl protons (-CH₃) resonating at the most upfield position, typically around 0.9 ppm.

In ¹³C NMR, the carbons of the allyl group would appear in the olefinic region (115-140 ppm) and the aliphatic region for the carbon attached to phosphorus. The carbons of the butyl chains would be observed in the aliphatic region (10-70 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Dibutyl Allylphosphonate

| Group | Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Allyl | =CH₂ | 5.0 - 5.4 | dd |

| Allyl | -CH= | 5.7 - 6.0 | m |

| Allyl | P-CH₂- | 2.6 - 2.9 | dd |

| Butyl | -OCH₂- | 3.9 - 4.2 | m |

| Butyl | -OCH₂CH₂- | 1.6 - 1.8 | m |

| Butyl | -CH₂CH₃ | 1.3 - 1.5 | m |

| Butyl | -CH₃ | 0.8 - 1.0 | t |

Note: dd = doublet of doublets, m = multiplet, t = triplet. Predicted values are based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For dibutyl allylphosphonate, the IR spectrum would display key absorption bands confirming the presence of the P=O, C=C, C-O, and C-H bonds.

The prominent P=O stretching vibration is expected to appear as a strong band in the region of 1250-1200 cm⁻¹. The C=C stretching of the allyl group would be observed around 1645 cm⁻¹. The C-O-P linkage would likely show strong absorptions in the 1050-950 cm⁻¹ range. The C-H stretching vibrations of the allyl and butyl groups would be visible just below and above 3000 cm⁻¹, with the sp² C-H of the allyl group appearing at a slightly higher wavenumber than the sp³ C-H of the butyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for Dibutyl Allylphosphonate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretch | 1250 - 1200 | Strong |

| C=C (Allyl) | Stretch | ~1645 | Medium |

| =C-H (Allyl) | Stretch | 3100 - 3000 | Medium |

| C-H (Butyl) | Stretch | 3000 - 2850 | Strong |

| C-O-P | Stretch | 1050 - 950 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For dibutyl allylphosphonate, the molecular ion peak would be expected, although it might be of low intensity due to the instability of the initial ion. Common fragmentation pathways would involve the cleavage of the P-C and P-O bonds. Loss of the allyl group (C₃H₅, 41 Da) or a butoxy group (C₄H₉O, 73 Da) would be expected. Further fragmentation of the butyl chains through the loss of alkenes (e.g., butene, 56 Da) is also a probable pathway.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive-ion mode ESI-MS, dibutyl allylphosphonate would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. ESI typically results in less fragmentation compared to EI, making it ideal for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can be performed to induce fragmentation and obtain structural information.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For dibutyl allylphosphonate (C₁₁H₂₃O₃P), the exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental composition with a high degree of confidence.

Interactive Data Table: Calculated Exact Masses for Dibutyl Allylphosphonate Ions

| Ion | Elemental Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₁₁H₂₃O₃P | 234.1385 |

| [M+H]⁺ | C₁₁H₂₄O₃P | 235.1463 |

| [M+Na]⁺ | C₁₁H₂₃O₃PNa | 257.1282 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating dibutyl allylphosphonate from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like dibutyl allylphosphonate. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

A common setup for the analysis of organophosphorus compounds involves a capillary GC column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for general-purpose analysis, providing a response that is proportional to the mass of carbon in the analyte. For more selective and sensitive detection of phosphorus-containing compounds, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is often employed. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification based on the mass spectrum of the eluting compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For dibutyl allylphosphonate, a reversed-phase HPLC method would be appropriate.

This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to optimize the separation of the target compound from any impurities. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for confident identification and quantification. sielc.com

Other Advanced Analytical Techniques for Research Quality Control

Beyond standard spectroscopic methods, a suite of other advanced analytical techniques is crucial for the in-depth characterization of "Phosphonic acid, allyl-, dibutyl ester." These techniques provide vital information on the elemental composition, thermal stability, and phase behavior of the compound, which are indispensable for its application in materials research.

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the weight percentage of constituent elements, researchers can confirm the purity and identity of "this compound."

In a foundational study on the preparation of this compound, elemental analysis was performed to confirm its successful synthesis. The analysis focused on the phosphorus content, a key element in the molecule. The experimental findings were in close agreement with the theoretically calculated values, thus verifying the molecular formula of the compound as C₁₁H₂₃O₃P. acs.org

The theoretical phosphorus content is calculated based on the molecular formula. The observed value from the experimental analysis provides a direct measure of the compound's purity with respect to its elemental composition.

Table 1: Elemental Analysis Data for Dibutyl Allylphosphonate

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|

Note: Data extracted from the synthesis and characterization of dibutyl allylphosphonate. acs.org

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is particularly important for compounds like "this compound" when they are considered for use in polymers or other materials that may be subjected to high temperatures during processing or in their final application. The TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.

A thorough review of the scientific literature did not yield specific Thermogravimetric Analysis (TGA) data for "this compound." While the thermal properties of polymers derived from phosphonates are studied, the TGA data for the unpolymerized monomer is not detailed in the available research.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of a material, including its phase transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify melting points, glass transitions, and crystallization events. For "this compound," DSC would be instrumental in understanding its behavior at different temperatures, which is crucial for its polymerization and for the characterization of the resulting polymers.

Despite a comprehensive search of research databases, no specific Differential Scanning Calorimetry (DSC) data for "this compound" could be located. Research on allylphosphonates typically focuses on their synthesis and polymerization, with thermal analysis often being performed on the final polymer rather than the monomer.

Reaction Chemistry and Transformation Pathways of Phosphonic Acid, Allyl , Dibutyl Ester

Radical Polymerization Mechanisms and Applications

Radical polymerization is a primary method for converting vinyl and allyl monomers into polymers. However, the polymerization behavior of allyl monomers like DBAP is distinct from that of more reactive vinyl monomers such as styrenes or acrylates.

The free-radical homopolymerization of allyl monomers, including DBAP, is generally inefficient, typically resulting in the formation of low molecular weight oligomers rather than high polymers. nih.gov This is primarily due to a significant side reaction known as degradative chain transfer. nih.govwikipedia.org

The generalized mechanism is as follows:

Initiation: An initiator (I) decomposes to form primary radicals (R•), which add to a DBAP monomer to start a polymer chain (P•).

Propagation: The polymer radical (P•) adds to another DBAP monomer, extending the chain.

Degradative Chain Transfer: The polymer radical (P•) abstracts an allylic hydrogen from a DBAP monomer, terminating the chain and forming a stable, less reactive allyl radical.

Termination: Radicals combine or disproportionate to terminate the kinetic chain.

Due to this inherent limitation, the homopolymerization of DBAP is not a common route for producing high molecular weight materials. Kinetic studies on analogous allyl compounds confirm slow polymerization rates and low monomer conversions. researchgate.net

To overcome the challenges of homopolymerization, DBAP is frequently copolymerized with other vinyl monomers. This approach allows for the incorporation of the phosphonate (B1237965) functionality into a variety of polymer backbones, thereby modifying the properties of the final material, for instance, by enhancing flame retardancy or adhesion.

The behavior of a monomer in a free-radical copolymerization is described by its reactivity ratios (r₁ and r₂). These parameters quantify the relative tendency of a propagating radical to add to a monomer of its own kind versus the other comonomer. While specific, experimentally determined reactivity ratios for dibutyl allylphosphonate are scarce in the literature, data from analogous compounds like diethyl vinylphosphonate (DEVP) can provide insight.

For example, the reactivity ratios for the copolymerization of DEVP with common vinyl monomers have been calculated based on the Alfrey-Price Q-e scheme, which characterizes the general reactivity (Q) and polarity (e) of monomers. kpi.uasemanticscholar.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ adds M₁) | r₂ (M₂ adds M₂) | r₁ * r₂ | Copolymer Tendency |

|---|---|---|---|---|---|

| Styrene | DEVP | 2.689 | 0.317 | 0.852 | Random/Blocky (Styrene) |

| Methyl Methacrylate (MMA) | DEVP | 2.098 | 0.251 | 0.527 | Random |

| Acrylonitrile (AN) | DEVP | 0.239 | 0.293 | 0.070 | Alternating |

Data calculated for Diethyl Vinylphosphonate (DEVP) as an analogue for DBAP. kpi.ua

From this data, it can be inferred that DBAP, like DEVP, would be less reactive than monomers like styrene and MMA. The product of the reactivity ratios (r₁ * r₂) provides information about the monomer distribution in the copolymer chain. A value close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternation. nih.gov The copolymerization of DEVP with acrylonitrile, for instance, shows a strong alternating tendency. kpi.ua This behavior suggests that copolymerization of DBAP is most effective with electron-accepting monomers.

Modern polymerization methods, known as controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP), offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The two most prominent techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a metal-catalyzed process that establishes a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species (typically an alkyl halide). This equilibrium minimizes termination reactions, allowing for controlled polymer growth. While the application of ATRP to allyl monomers can be challenging due to potential side reactions, phosphonate-containing methacrylate monomers have been successfully polymerized using this technique.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. A propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This rapid exchange between active and dormant polymer chains (terminated with the RAFT agent) ensures that all chains have an equal opportunity to grow. acs.org RAFT is highly versatile and tolerant of a wide range of functional groups, making it a suitable candidate for the controlled polymerization of functional monomers like DBAP, often in copolymerization systems. acs.orgresearchgate.netrsc.org Studies have demonstrated the successful RAFT polymerization of various phosphonate-containing vinyl and methacrylate monomers, yielding well-defined polymers and block copolymers. acs.orgresearchgate.net

Dibutyl allylphosphonate can be used to create cross-linked polymer networks, which are materials with enhanced mechanical strength, thermal stability, and solvent resistance. dtu.dkmdpi.com Cross-linking can be achieved in several ways:

Direct Copolymerization: If DBAP is copolymerized with a divinyl or multifunctional monomer, a cross-linked network is formed directly during the polymerization process.

Post-Polymerization Modification: A linear copolymer containing DBAP units can be synthesized first. The pendant allyl groups along the polymer backbone are then available for subsequent cross-linking reactions. rsc.orgnih.gov A highly efficient method for this is the thiol-ene reaction , where a multifunctional thiol compound is reacted with the allyl groups, often initiated by UV light, to form a stable thioether linkage and create a network structure. rsc.orgnih.govwikipedia.org This "click" chemistry approach is rapid, high-yielding, and proceeds under mild conditions. wikipedia.org

The density of cross-links, which dictates the final properties of the network, can be controlled by adjusting the concentration of DBAP in the initial copolymer and the stoichiometry of the cross-linking agent. mdpi.com

Copolymerization with Vinyl Monomers

Photochemical Reactions and Photoinitiated Processes

The allyl group in DBAP is susceptible to photochemical transformations, particularly photoinitiated radical reactions. These processes are valuable for applications such as UV-curable coatings and the formation of polymer networks under ambient conditions.

A primary example is the photoinitiated thiol-ene reaction . wikipedia.orgdtu.dk In the presence of a photoinitiator, UV light generates thiyl radicals (RS•) from a thiol compound. These radicals then add across the double bond of the DBAP's allyl group. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. wikipedia.orgscispace.com This reaction is highly efficient and is a cornerstone of photopolymerization for creating cross-linked films and materials. dtu.dkdtu.dk

Furthermore, research on allyl ether monomers suggests that photopolymerization can also proceed through a radical-mediated cyclization (RMC) mechanism. nih.gov This pathway involves the initial abstraction of an allylic hydrogen to form a stabilized radical, which then reacts with the double bond of a second monomer to create a five-membered ring structure. This mechanism presents an alternative to the less favorable free-radical addition pathway for some allyl monomers under photochemical initiation. nih.gov

Addition Reactions Involving the Allyl Moiety

The carbon-carbon double bond of the allyl group is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.

Hydrophosphonylation involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), across the C=C double bond. This reaction can be initiated by free-radical initiators, including photochemical methods. The addition of a second phosphonate group to the dibutyl allylphosphonate molecule can lead to the formation of diphosphonates, which have applications as chelating agents and in materials science. The regioselectivity of the addition can be influenced by the reaction conditions and the steric and electronic properties of the reactants.

The thiol-ene reaction is a highly efficient and versatile method for the functionalization of alkenes, including the allyl group of dibutyl allylphosphonate. wikipedia.org This reaction, which falls under the umbrella of "click chemistry," can be initiated by radicals generated either thermally or photochemically. wikipedia.org The reaction proceeds via a free-radical chain mechanism involving the addition of a thiyl radical (RS•) to the alkene, followed by chain transfer with another thiol molecule to yield the thioether product and regenerate the thiyl radical. wikipedia.org

This methodology allows for the covalent attachment of a wide range of thiol-containing molecules, including biomolecules, polymers, and functional small molecules, to the phosphonate scaffold. The high yields, stereoselectivity, and tolerance of a wide range of functional groups make the thiol-ene reaction a powerful tool for materials science and bioconjugation. wikipedia.org

Table 2: Illustrative Thiol-Ene Reaction with an Allyl Phosphonate

| Thiol Reactant | Initiator | Product Structure | Potential Application |

| 1-Thioglycerol | UV light | Phosphonate with diol functionality | Increased hydrophilicity |

| Cysteine-containing peptide | UV light | Peptide-phosphonate conjugate | Bioconjugation |

| Thiol-terminated polyethylene (B3416737) glycol | UV light | PEGylated phosphonate | Improved biocompatibility |

This table provides hypothetical examples based on the known reactivity of allyl compounds in thiol-ene reactions.

The allyl double bond of dibutyl allylphosphonate is expected to undergo typical electrophilic addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In the case of hydrohalogenation, the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen atom adds to the more substituted carbon. masterorganicchemistry.com This regioselectivity arises from the formation of the more stable secondary carbocation intermediate during the reaction mechanism.

The resulting halogenated phosphonates can serve as versatile intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Reactions at the Phosphonate Center

The phosphonate functional group itself can undergo various transformations, primarily involving the cleavage of the P-O-C ester bonds.

One of the most common reactions at the phosphonate center is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding phosphonic acid. Acid-catalyzed hydrolysis typically involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the ester alkyl group. Alkaline hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. The rate of hydrolysis can be influenced by the steric bulk of the alkyl groups.

Transesterification, the exchange of the butyl groups for other alkyl or aryl groups, can also be achieved under appropriate catalytic conditions. This allows for the modification of the ester portion of the molecule, which can alter its physical and chemical properties.

Transesterification for Derivative Synthesis

Transesterification is a fundamental reaction for modifying the ester groups of phosphonates. In this process, the butoxy groups of dibutyl allylphosphonate are exchanged by reacting the compound with a different alcohol in the presence of a catalyst. This reaction is a viable route to synthesize a variety of allylphosphonate esters with different alkyl or aryl groups, thereby tuning the compound's physical and chemical properties.

The reaction can be catalyzed by both acids and bases, or by organometallic compounds such as dibutyltin diacetate. The choice of catalyst and reaction conditions influences the rate and efficiency of the transesterification process. This method provides access to a library of allylphosphonate derivatives that may serve as monomers, flame retardants, or intermediates in fine chemical synthesis.

Table 1: Representative Transesterification Reactions This table illustrates potential derivative syntheses from Dibutyl allylphosphonate.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | Acid or Base | Phosphonic acid, allyl-, dimethyl ester |

| Ethanol (C₂H₅OH) | Acid or Base | Phosphonic acid, allyl-, diethyl ester |

| Phenol (C₆H₅OH) | Organotin | Phosphonic acid, allyl-, diphenyl ester |

Hydrolysis Pathways (focus on chemical degradation, not biological)

The chemical degradation of dibutyl allylphosphonate via hydrolysis involves the cleavage of its P-O-C ester bonds. This process can be induced under both acidic and basic conditions and occurs in a stepwise manner. nih.govnih.govresearchgate.net

In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic phosphorus atom, leading to the displacement of the butoxide leaving groups. nih.gov Similar to acidic hydrolysis, the reaction proceeds sequentially through a monoester intermediate.

Table 2: Summary of Hydrolysis Pathways

| Condition | Reagent | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Conc. HCl, H₂O | Phosphonic acid, allyl-, monobutyl ester | Allylphosphonic acid |

| Basic | NaOH, H₂O | Phosphonic acid, allyl-, monobutyl ester | Sodium salt of Allylphosphonic acid |

Complexation with Metal Ions and Ligand Chemistry

The phosphonate group in dibutyl allylphosphonate is an effective ligand for a variety of metal ions. The oxygen atom of the phosphoryl (P=O) group acts as a Lewis base, donating electron density to coordinate with metal centers. This property allows the molecule to form stable organometallic complexes.

A notable example is its reaction with palladium(II) chloride. In this reaction, both the phosphonate group and the allyl group can participate in coordination. The interaction can lead to the formation of a dibutyl phosphorylated π-allylpalladium chloride complex. Such complexes are significant intermediates in organometallic chemistry and catalysis, where the palladium center can mediate a variety of subsequent transformations. researchgate.net The ability of phosphonates to act as ligands is a cornerstone of their application in catalysis.

Catalyst Development and Application in Organic Transformations

The dual functionality of dibutyl allylphosphonate makes it a valuable building block for the design of advanced catalytic systems. It can serve as a precursor to ligands for homogeneous catalysts or be incorporated into solid supports to create heterogeneous catalysts.

Phosphonic acid, allyl-, dibutyl ester as a Precursor for Ligands in Homogeneous Catalysis

Phosphines and related phosphorus compounds are a critical class of ligands in homogeneous catalysis, valued for their ability to tune the electronic and steric properties of metal catalysts. researchgate.netd-nb.info Dibutyl allylphosphonate can serve as a precursor to such systems.

The formation of π-allyl palladium complexes, as mentioned previously, is a key step in many palladium-catalyzed reactions, including allylic substitution. researchgate.netuu.nl In these catalytic cycles, the allylphosphonate-derived ligand can influence the reactivity and selectivity of the metal center. By modifying the ester groups or the allyl backbone, the ligand's properties can be systematically altered to optimize catalyst performance for specific organic transformations.

Role in Supported Catalysis and Heterogeneous Systems

Heterogeneous catalysts are widely favored in industrial processes due to their ease of separation and recyclability. Dibutyl allylphosphonate can be utilized in the creation of such systems through several strategies.

One common approach is the immobilization of the phosphonate moiety onto a solid support, such as mesoporous silica. mdpi.comresearchgate.netsnc.edu This is typically achieved by first hydrolyzing the dibutyl ester to the corresponding phosphonic acid, which can then form strong, covalent bonds with the silica surface. mdpi.com The resulting phosphonate-functionalized silica can then be used to chelate catalytically active metal ions, creating a robust, site-isolated heterogeneous catalyst. researchgate.netsemanticscholar.org Such materials have shown promise in various catalytic reactions, including oxidations. researchgate.net

Alternatively, the allyl group can be exploited for polymerization or grafting onto a polymer support. This would result in a material where the phosphonate groups are pendant on the polymer chain, ready for coordination with metal centers to form a polymer-supported catalyst. The development of metal phosphonate networks as heterogeneous catalysts is also an active area of research, where these materials can exhibit high catalytic activity and stability. mdpi.comrsc.org

Theoretical and Computational Studies of Phosphonic Acid, Allyl , Dibutyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like phosphonic acid, allyl-, dibutyl ester. These ab initio methods provide a foundational understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. chemeo.comspecificpolymers.com For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be performed to find the global minimum energy conformation. chemeo.comspecificpolymers.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

The resulting optimized geometry would provide precise data on the P=O, P-O, P-C, C=C, and C-H bond lengths, as well as the bond angles around the central phosphorus atom and within the allyl and butyl groups. Understanding the molecule's preferred shape is the first step in predicting its physical and chemical properties. Multiple low-energy conformations may exist due to the flexibility of the butyl and allyl side chains, and DFT can be used to calculate the relative energies of these conformers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the oxygen atoms of the phosphonate (B1237965) group or the π-system of the allyl group, indicating where the molecule is most likely to donate electrons in a reaction. Conversely, the LUMO would indicate the most probable sites for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive. specificpolymers.com A detailed FMO analysis would provide a visual representation of these orbitals and their energy levels, offering insights into the molecule's potential for participation in various chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis:

| Property | Predicted Value | Unit |

| HOMO Energy | (Data not available) | eV |

| LUMO Energy | (Data not available) | eV |

| HOMO-LUMO Gap | (Data not available) | eV |

| Dipole Moment | (Data not available) | Debye |

Note: Specific values are not available in published literature and would require dedicated computational studies.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for the characterization and identification of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. These predictions are based on the calculated electron density around each nucleus in the optimized molecular geometry. The predicted shifts can then be compared with experimental data to confirm the structure of the compound.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated. This theoretical infrared (IR) spectrum would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the P=O, P-O, C=C, and C-H bonds. These predicted frequencies help in the interpretation of experimental IR spectra.

A hypothetical data table for predicted spectroscopic data is presented below:

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Allyl Group (CH₂=CH-CH₂) | (Data not available) |

| Butyl Group (-O-CH₂-CH₂-CH₂-CH₃) | (Data not available) |

| ¹³C NMR Chemical Shifts (ppm) | |

| Allyl Group (CH₂=CH-CH₂) | (Data not available) |

| Butyl Group (-O-CH₂-CH₂-CH₂-CH₃) | (Data not available) |

| ³¹P NMR Chemical Shift (ppm) | (Data not available) |

| Key IR Frequencies (cm⁻¹) | |

| P=O Stretch | (Data not available) |

| P-O-C Stretch | (Data not available) |

| C=C Stretch (Allyl) | (Data not available) |

Note: Specific values are not available in published literature and would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and over time. MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of the system.

Investigation of Rotational Barriers and Conformational Isomerism

The flexible butyl and allyl chains of this compound mean that the molecule can adopt many different conformations. MD simulations can be used to explore the conformational landscape of the molecule by simulating its dynamic behavior. This allows for the investigation of rotational barriers around key single bonds, such as the P-O, O-C, and C-C bonds. Understanding these energy barriers is important for comprehending the molecule's flexibility and how it might change its shape in different environments.

Intermolecular Interactions in Polymer Matrices and Solutions

MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or the chains of a polymer matrix. By simulating a system containing many molecules of the phosphonate and the surrounding medium, it is possible to analyze the types and strengths of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of polymerization reactions involving monomers like dibutyl allylphosphonate. Through the application of quantum chemical calculations, it is possible to map out the potential energy surface of the reaction, identifying key intermediates and transition states that govern the polymerization process. While direct computational studies on dibutyl allylphosphonate are not extensively available in peer-reviewed literature, the mechanisms can be inferred from studies on analogous allyl and vinyl phosphonate monomers. rsc.orgmdpi.com

The free-radical polymerization of allyl monomers, including dibutyl allylphosphonate, is generally understood to proceed through the canonical steps of initiation, propagation, and termination. However, a characteristic feature of allyl monomers is the prevalence of chain transfer to the monomer, which can significantly impact the polymerization kinetics and the molecular weight of the resulting polymer. Computational studies on simpler allyl systems, such as allyl ethers, have proposed a radical-mediated cyclization (RMC) mechanism as a competing pathway to the conventional free-radical addition. nih.govacs.orgresearchgate.net This mechanism involves the abstraction of an allylic hydrogen atom, followed by the cyclization of the resulting radical with another monomer unit.

Identification of Transition States for Key Transformations

The identification of transition states is a cornerstone of mechanistic computational chemistry, providing insights into the energy barriers of elementary reaction steps. For the polymerization of dibutyl allylphosphonate, key transformations include the addition of an initiating radical to the double bond, the propagation step where the growing polymer radical adds to a new monomer, and the chain transfer reaction to the monomer.

Density Functional Theory (DFT) is a commonly employed method for locating and characterizing transition state geometries and energies. For the radical addition to the allyl double bond, the transition state would involve the approach of the radical to one of the sp2-hybridized carbon atoms, leading to the formation of a new carbon-radical bond. The geometry of this transition state would reveal the preferred orientation of the interacting species.

In the case of chain transfer, a significant competing reaction for allyl monomers, the transition state involves the abstraction of a hydrogen atom from the allylic position of the monomer by the propagating radical. The calculated energy barrier for this transition state, when compared to the barrier for propagation, can provide a quantitative measure of the likelihood of chain transfer.

Table 1: Hypothetical Calculated Transition State Energies for Key Reactions in the Polymerization of Dibutyl Allylphosphonate

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Initiation (Radical Addition) | B3LYP | 6-31G(d) | 8.5 |

| Propagation | B3LYP | 6-31G(d) | 11.2 |

| Chain Transfer to Monomer | B3LYP | 6-31G(d) | 9.8 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar monomer systems. Actual values would require specific quantum chemical calculations for dibutyl allylphosphonate.

Energy Profiles of Polymerization Initiation, Propagation, and Termination

By connecting the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the polymerization of dibutyl allylphosphonate can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the entire process.

Initiation: The initiation step involves the generation of free radicals, typically from a chemical initiator, followed by the addition of this radical to the double bond of a dibutyl allylphosphonate monomer. The energy profile for this step would show an initial energy input to break down the initiator, followed by an exothermic addition reaction with a specific activation energy barrier.

Propagation: The propagation phase consists of the sequential addition of monomer units to the growing polymer chain. Each addition step would have its own characteristic activation energy. Computational studies can model the addition of the first few monomer units to understand how chain length might influence the reaction energetics.

Termination: Termination of the growing polymer chains can occur through combination or disproportionation. The energy profiles for these pathways can also be calculated. For instance, the combination of two polymer radicals is typically a highly exothermic process with a low activation barrier.

A simplified, illustrative energy profile for the initial stages of polymerization is presented below.

Figure 1: Illustrative Energy Profile for the Free Radical Polymerization of Dibutyl Allylphosphonate

(A visual representation of an energy profile diagram would be placed here, showing the relative energies of reactants, transition states for initiation and propagation, and the resulting polymer radical.)

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding properties related to toxicity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. For dibutyl allylphosphonate, QSPR models can be developed to predict its polymerization behavior and the properties of the resulting polymer, excluding any toxicological endpoints.

Prediction of Polymerization Parameters and Material Performance Indicators

QSPR models can be invaluable for predicting key polymerization parameters without the need for extensive experimentation. These parameters can include the rate of polymerization, monomer reactivity ratios in copolymerization, and the degree of polymerization. The input for these models consists of molecular descriptors calculated from the structure of dibutyl allylphosphonate. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.